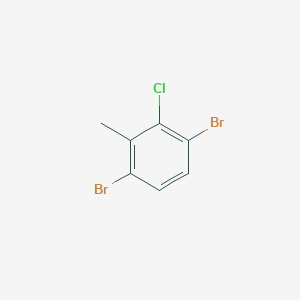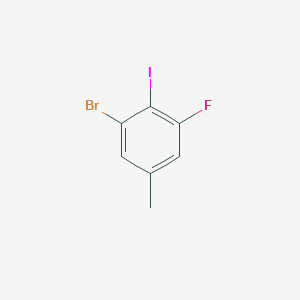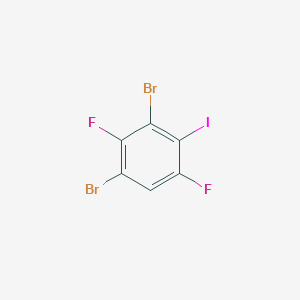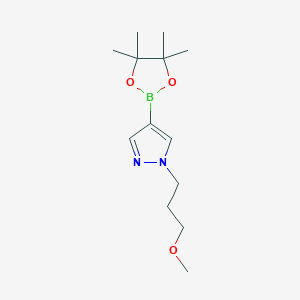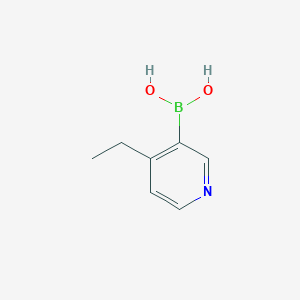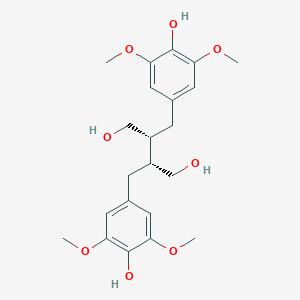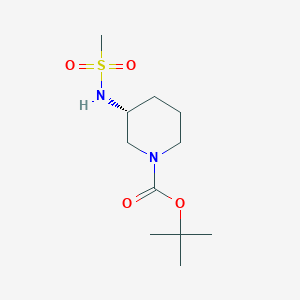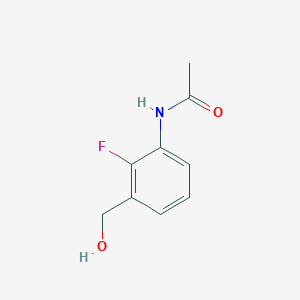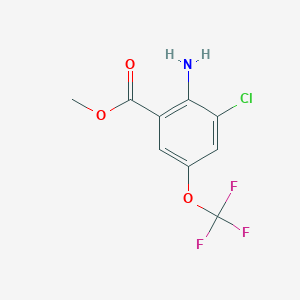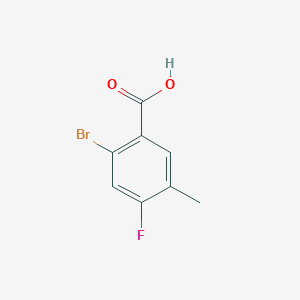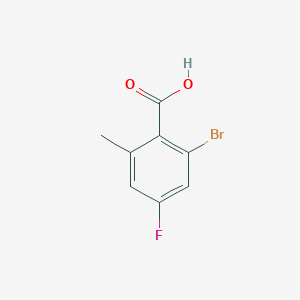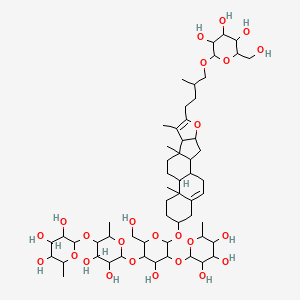
Pseudoproto Pb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Chemistry: It is used as a reference compound in the study of steroidal glycosides.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Target of Action
Pseudoproto Pb, also known as Pseudoproto-Pb, is a compound that has been identified as a potential inhibitor for the HER2 and VEGFR2 cancer genes . These genes play a crucial role in cell growth and proliferation, and their overexpression is often associated with certain types of cancer .
Mode of Action
The mode of action of this compound involves its interaction with the HER2 and VEGFR2 targets. It has been suggested that this compound binds to these targets, thereby inhibiting their activity . This interaction and the resulting changes can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the HER2 and VEGFR2 genes. By inhibiting these genes, this compound can disrupt the signaling pathways that promote cell growth and proliferation . The downstream effects of this disruption can include a reduction in tumor growth and size .
Result of Action
The result of this compound’s action is a potential decrease in the growth and proliferation of cancer cells. This is achieved through its inhibitory effect on the HER2 and VEGFR2 genes . In addition, this compound has been shown to have potential cytotoxic effects against HepG2 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoproto Pb involves multiple steps, starting with the extraction of steroidal saponins from Paris polyphylla. The compound is then purified using chromatographic techniques. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels. The industrial process also focuses on optimizing yield and reducing production costs .
化学反応の分析
Types of Reactions
Pseudoproto Pb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydroxy and oxidized derivatives of this compound. These derivatives have been studied for their potential biological activities .
類似化合物との比較
Pseudoproto Pb is unique compared to other similar compounds due to its specific glycoside structure. Similar compounds include:
Pariphyllin A: Another steroidal glycoside from Paris polyphylla, known for its inhibitory effects on cancer cells.
Pseudoproto-gracillin: A compound with similar cytotoxic properties against cancer cell lines.
This compound stands out due to its distinct molecular structure and the specific pathways it targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQNTRCEDPVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
